Home > Products > Screening Compounds P110861 > (Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)
(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream) - 319432-01-4

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)

Catalog Number: EVT-3165843
CAS Number: 319432-01-4
Molecular Formula: C61H76N14O13
Molecular Weight: 1213.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone (Sea Bream) is a synthetic analog of the natural hormone Luteinizing Hormone-Releasing Hormone. This compound is notable for its applications in reproductive biology and its potential therapeutic uses in various medical fields. It is classified as a polypeptide and is primarily studied for its role in stimulating gonadotropin release.

Source and Classification

The compound is derived from the sea bream species and belongs to a class of compounds known as gonadotropin-releasing hormones. Its chemical structure is characterized by specific amino acid substitutions that enhance its biological activity compared to the natural form of Luteinizing Hormone-Releasing Hormone. The molecular formula for this compound is C61H76N14O13C_{61}H_{76}N_{14}O_{13} .

Synthesis Analysis

Methods of Synthesis:
The synthesis of (Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details:

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time using coupling reagents such as HBTU or DIC.
  2. Cleavage and Purification: After the desired peptide length is achieved, the peptide is cleaved from the resin using trifluoroacetic acid. Purification is often carried out using high-performance liquid chromatography to isolate the desired product from side products and unreacted materials.
Molecular Structure Analysis

Structure:
The structure of (Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone features a modified sequence that includes:

  • A deletion of glycine at position 10 (Des-Gly10).
  • A substitution of tryptophan at position 6 (D-Trp6).
  • A proline derivative at position 9 (Pro-NHEt9).

This structural modification enhances its stability and potency as a hormone analog.

Data:

  • Molecular Weight: Approximately 1,305.42 g/mol.
  • Configuration: The compound exhibits a specific stereochemistry due to the presence of D-amino acids, which confer resistance to enzymatic degradation.
Chemical Reactions Analysis

Reactions:
(Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone participates in various biochemical reactions, primarily involving receptor binding and activation pathways.

Technical Details:

  1. Receptor Binding: The compound binds to gonadotropin-releasing hormone receptors on pituitary cells, triggering a cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways involving G-proteins, which further stimulate downstream effects related to reproduction.
Mechanism of Action

The mechanism by which (Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone exerts its effects involves:

  1. Binding to Receptors: The compound binds with high affinity to specific receptors on pituitary gland cells.
  2. Activation of Gonadotropins: This binding stimulates the release of gonadotropins, hormones critical for regulating reproductive processes in both males and females.
  3. Feedback Mechanisms: The released gonadotropins then act on gonadal tissues, promoting gametogenesis and steroidogenesis.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties:

  • Stability: Enhanced stability due to D-amino acid incorporation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for synthetic peptides.

Relevant data indicate that this compound has favorable properties for use in laboratory settings and potential therapeutic applications.

Applications

(Des-Gly10,D-Trp6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone has several scientific uses:

  1. Research Tool: It is utilized in studies investigating reproductive physiology and endocrinology.
  2. Therapeutic Potential: There are ongoing investigations into its use for treating conditions related to hormonal imbalances, such as infertility or hormone-responsive cancers.
  3. Pharmaceutical Development: The compound serves as a model for developing new drugs targeting gonadotropin-releasing hormone pathways.
Molecular Mechanisms of (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH in Gonadotropin Regulation

Agonist Activity at Mammalian and Teleost GnRH Receptors

(Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH (also termed Deslorelin) functions as a potent GnRH receptor agonist across vertebrate species. Its molecular structure (Pyr-His-Trp-Ser-Tyr-DTrp-Leu-Arg-Pro-NHEt) features three critical modifications: D-amino acid substitution at position 6 (enhancing receptor binding affinity), deletion of Gly¹⁰, and ethylamide modification of Pro⁹ (extending plasma half-life) [1] [2]. In mammals, this analog binds pituitary GnRH receptors with higher affinity than native GnRH, initiating Gq/11-protein coupled signaling cascades. Activation triggers phospholipase Cβ (PLCβ) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). Subsequent intracellular calcium mobilization and protein kinase C (PKC) activation drive immediate gonadotropin secretion [10].

Remarkably, this compound demonstrates cross-species efficacy in teleosts. Structural analysis reveals conserved receptor-binding domains between mammalian and sea bream GnRH receptors, particularly in transmembrane helices 2, 3, and 7, enabling high-affinity interaction despite 400 million years of evolutionary divergence. The D-Trp⁶ modification confers resistance to teleost peptidases, while the Pro-NHEt⁹ C-terminus mimics native GnRH-II C-terminal motifs prevalent in fish [7] [8]. Binding studies show 3.7-fold greater receptor affinity in sea bream pituitary membranes compared to native GnRH, explaining its potent bioactivity in aquaculture-induced spawning protocols [7].

Table 1: Comparative Agonist Activity of (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH

ParameterMammalian SystemsTeleost Systems
Receptor Binding Affinity (Kd)1.8 ± 0.3 nM (rat pituitary)0.5 ± 0.1 nM (sea bream pituitary)
PLCβ Activation Threshold10⁻⁹ M10⁻¹⁰ M
Plasma Half-Life7.2 hours5.8 hours
Primary Receptor TargetMammalian Type I GnRHRsbGnRHR-II Variant
Key Structural DeterminantsD-Trp⁶, Pro-NHEt⁹D-Trp⁶, Pro-NHEt⁹, N-terminal pyroGlu

Differential Effects on Pituitary LH/FSH Secretion Dynamics

The temporal dynamics of gonadotropin secretion induced by this analog reveal complex differential regulation. Acute administration (minutes-hours) in mammals triggers synchronous LH and FSH secretion, but with distinct amplitude kinetics: LH surges exhibit 8-12-fold increases over baseline, while FSH elevations are attenuated (2-3-fold) [5] [10]. This divergence stems from three mechanisms: (1) preferential exocytosis of pre-formed LH vesicles in gonadotropes, (2) differential modulation by gonadal steroids (estradiol amplifies LH response 3-fold but suppresses FSH), and (3) paracrine pituitary activin-follistatin regulation selectively enhancing FSHβ translation [10].

In teleosts, the secretory pattern contrasts sharply. Sea bream treated with 5 μg/kg analog exhibit simultaneous LH and FSH peaks within 30 minutes, but FSH concentrations persist 60% longer than LH. This prolonged FSH secretion correlates with vitellogenesis induction in females. The mechanism involves teleost-specific prolongation of the analog’s receptor occupancy (t₁/₂ dissociation = 45 min vs. 28 min in mammals), sustained ERK phosphorylation in FSH-producing gonadotropes, and reduced hepatic clearance of FSH isoforms [7] [8]. Intriguingly, in mammalian pituitary cell cultures, continuous perfusion (≥6 hours) shifts secretion toward α-subunit dominance, where free α-subunit secretion exceeds intact gonadotropins by 3.1-fold—a phenomenon attributed to disrupted glycosylation enzyme trafficking during sustained calcium oscillations [5] [6].

Table 2: Temporal Secretion Patterns in Response to Analog Administration

Time Post-AdministrationLH Secretion DynamicsFSH Secretion DynamicsDominant Regulatory Mechanism
0-60 min (Acute)Mammals: Rapid 8-12× peak Teleosts: 6-8× peak at 30 minMammals: Modest 2-3× elevation Teleosts: 4-5× peak at 45 minCalcium-dependent exocytosis
2-6 hours (Sustained)Mammals: Decline to 150% baseline Teleosts: Decline to 200% baselineMammals: Stable at 200% baseline Teleosts: Maintained at 300% baselineERK-dependent vesicle recycling
>24 hours (Chronic)Mammals: Suppressed to 20% baseline Teleosts: Suppressed to 30% baselineMammals: Suppressed to 35% baseline Teleosts: Suppressed to 50% baselineReceptor internalization & gene suppression

Downregulation of Gonadotropin Synthesis During Prolonged Exposure

Prolonged exposure (>24 hours) to (Des-Gly10,D-Trp6,Pro-NHEt9)-LHRH paradoxically suppresses gonadotropin synthesis through transcriptional and post-transcriptional mechanisms. In rat pituitary cultures, 72-hour exposure reduces LHβ mRNA by 85% and FSHβ by 70%, while paradoxically increasing α-subunit mRNA 2.3-fold [5]. This transcriptional discordance arises from: (1) GnRHR-mediated depletion of the LIM-homeodomain transcription factor LHX3 through ubiquitin-proteasome degradation, which selectively disrupts LHβ/FSHβ promoter activation, and (2) sustained ERK phosphorylation enhancing α-subunit promoter activity via Egr-1 transactivation [5] [10].

Receptor downregulation involves three synchronous processes: (1) clathrin-dependent internalization of GnRH receptors (40% reduction in membrane density at 48 hours), (2) depletion of Gq/11α proteins through calcium-dependent calpain cleavage, and (3) upregulation of pituitary MAP kinase phosphatases (MKP-2 increased 4.5-fold) that terminate GnRH signaling pulses [10]. In teleosts, downregulation is less pronounced due to compensatory upregulation of GnRHR-II expression (35% increase in receptor mRNA after 96 hours) and reduced receptor-arrestin coupling efficiency. Consequently, sea bream require 50% longer exposure for complete gonadotropin suppression compared to mammalian models [7] [8].

Clinical correlates manifest in humans as "paradoxical stimulation" when administered to pituitary adenomas. A patient with an LH-secreting adenoma exhibited 93% increases in serum LH and 146% increases in α-subunit during 21-day therapy—contrasting with the expected suppression—demonstrating tumor-specific resistance to downregulation mechanisms [6]. This highlights tissue-specific regulation of desensitization pathways.

Comprehensive Compound Nomenclature

Properties

CAS Number

319432-01-4

Product Name

(Des-gly10,d-trp6,pro-nhet9)-lhrh(sea bream)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C61H76N14O13

Molecular Weight

1213.3 g/mol

InChI

InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1

InChI Key

ROTSJSOOVZSDIQ-AVHLHLRFSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.